Home > Products > Screening Compounds P25481 > Imidazo[1,2-b]pyridazin-6-ylmethanol
Imidazo[1,2-b]pyridazin-6-ylmethanol -

Imidazo[1,2-b]pyridazin-6-ylmethanol

Catalog Number: EVT-8883486
CAS Number:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazin-6-ylmethanol typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available pyridazine derivatives or imidazole compounds.
  2. Reactions: Common methods include nucleophilic substitution reactions and cyclization processes. For instance, reactions involving halogenated pyridazines and amines can yield the desired imidazo compounds.
  3. Characterization: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm their structures .

Technical details regarding specific synthetic routes can vary, but they often involve optimizing reaction conditions to enhance yield and purity.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazin-6-ylmethanol can be represented as follows:

  • Chemical Formula: C8_{8}H8_{8}N4_{4}O
  • Molecular Weight: 180.18 g/mol
  • Structural Features: The compound contains a pyridazine ring fused with an imidazole ring, along with a hydroxymethyl group at the 6-position of the pyridazine.

The three-dimensional conformation of the molecule can significantly influence its biological activity and interactions with target proteins.

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazin-6-ylmethanol participates in various chemical reactions that are critical for its application in medicinal chemistry:

  1. Substitution Reactions: The hydroxymethyl group can undergo further functionalization to introduce different substituents that may enhance biological activity.
  2. Condensation Reactions: This compound can react with other electrophiles to form more complex structures that may exhibit improved pharmacological properties.
  3. Dehydration Reactions: Under certain conditions, it may also undergo dehydration to form more reactive intermediates suitable for further synthetic transformations .

These reactions are essential for developing derivatives with tailored biological activities.

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazin-6-ylmethanol involves its interaction with specific biological targets:

  1. Target Binding: The compound has been shown to bind effectively to various kinases and receptors involved in cellular signaling pathways.
  2. Inhibition Mechanism: It acts as an inhibitor by blocking the active sites of these proteins, thereby modulating their activity and affecting downstream signaling pathways.
  3. Biological Effects: This inhibition can lead to various therapeutic effects, including anti-cancer and anti-inflammatory responses, depending on the target protein involved .

Data from studies indicate that modifications to the structure can significantly alter its binding affinity and specificity.

Physical and Chemical Properties Analysis

Imidazo[1,2-b]pyridazin-6-ylmethanol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol; limited solubility in non-polar solvents.
  • Melting Point: The melting point is generally reported between 120°C to 130°C.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the compound's suitability for various applications in drug formulation and delivery systems .

Applications

Imidazo[1,2-b]pyridazin-6-ylmethanol has several scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
  2. Biological Research: Used in studies investigating cellular mechanisms and signaling pathways due to its ability to inhibit specific kinases.
  3. Pharmaceutical Development: Its derivatives are being explored for potential use as anti-inflammatory agents or in treating infections due to their antibacterial properties.

Research continues to explore new derivatives and their potential therapeutic effects, emphasizing the compound's versatility in drug discovery .

Introduction to Imidazo[1,2-b]pyridazine as a Privileged Scaffold in Medicinal Chemistry

Historical Evolution of Imidazo[1,2-b]pyridazine-Based Drug Discovery

The synthetic exploration of imidazo[1,2-b]pyridazine began in the early 1960s with Yoneda and coworkers, who first established reliable methods for its preparation via condensation of 3-aminopyridazines with α-halo carbonyl compounds [2]. Initial biological investigations in 1964 by Nitta, Yoneda, and Otaka revealed central nervous system activities (analgesic, sedative) in early derivatives, though these did not translate into clinical candidates [2].

The scaffold remained largely unexplored until the 2000s, when rational drug design strategies capitalized on its kinase-inhibitory potential. A transformative milestone occurred in 2012 with the U.S. Food and Drug Administration approval of ponatinib (marketed as Iclusig®), a potent pan-BCR-ABL tyrosine kinase inhibitor for treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia [1] [2]. Ponatinib’s clinical success validated the scaffold’s drugability and stimulated intensive research into its therapeutic applications. Subsequently, gandotinib (LY2784544), a JAK2 inhibitor developed by Eli Lilly, advanced to Phase II clinical trials for myeloproliferative disorders, further cementing the scaffold’s translational credibility [2]. Recent efforts focus on diversifying targets, including PROTACs (PROteolysis TArgeting Chimeras) leveraging imidazo[1,2-b]pyridazine-based ligands for targeted protein degradation, exemplified by degraders targeting tropomyosin receptor kinases (TRKs) [2].

Table 1: Key Milestones in Imidazo[1,2-b]pyridazine Drug Development

YearDevelopmentSignificance
1960sInitial synthesis by Yoneda et al.Established core synthetic methodology
1964First report of CNS bioactivity (Nitta, Yoneda, Otaka)Demonstrated scaffold’s biological potential
2012FDA approval of ponatinib (BCR-ABL inhibitor)First clinical validation for oncology; blockbuster status
2010sGandotinib (JAK2 inhibitor) enters Phase II trialsExpanded applications to myeloproliferative disorders
2020sEmergence in neurodegenerative diagnostics & PROTAC developmentDiversification into non-oncological areas and novel therapeutic modalities

Structural and Electronic Features Enabling Broad Pharmacological Activity

The imidazo[1,2-b]pyridazine core possesses distinct structural and electronic properties that underpin its broad utility in drug design. Key attributes include:

  • Enhanced Dipolar Moment & Hydrogen-Bonding Capability: Compared to carbocyclic analogs like indole or benzimidazole, the pyridazine ring incorporates two adjacent nitrogen atoms. This confers a high dipole moment (~3.9 Debye), significantly greater than pyrimidine (~2.1 D) or pyrazine (~0.9 D) [2] [6]. This polarity facilitates stronger electrostatic interactions with target proteins and improves solvation properties. The nitrogen atoms act as both hydrogen-bond acceptors (N-1, N-2 in pyridazine), while the C-3 position can serve as a hydrogen-bond donor in certain tautomeric forms, enhancing target engagement versatility [2].
  • Tunable Solubility and Crystallinity: Pyridazine’s polarity inherently improves aqueous solubility relative to benzene-isosteric scaffolds. Furthermore, the pyridazine ring promotes crystalline solid formation, a critical advantage for manufacturing process development and formulation stability [2] [6]. Strategic substitutions significantly modulate these properties. For instance, introducing hydrophilic groups (e.g., methoxy, methylamine) at the 6-position or incorporating polar side chains like methanol (forming imidazo[1,2-b]pyridazin-6-ylmethanol) further enhances solubility, while lipophilic aryl/heteroaryl groups at C-2 can increase membrane permeability [2] [3].
  • Versatile Derivatization Points: All carbon positions (C-2, C-3, C-5, C-6, C-7, C-8) support regioselective functionalization via cross-coupling, nucleophilic substitution, or electrophilic reactions. The 6-position is particularly amenable to nucleophilic aromatic substitution (SNAr) when substituted with halogens (Cl, F, I), enabling efficient introduction of diverse amines, alkoxides, or thiols [3] [6]. The 2-position readily undergoes Pd-catalyzed cross-coupling. This synthetic flexibility allows precise optimization of steric, electronic, and pharmacophoric properties.

Table 2: Impact of C-6 Substituents on Key Physicochemical and Binding Properties

C-6 Substituentlog P (Calculated)Aqueous SolubilityRepresentative Aβ Affinity (Ki, nM)*Primary Application Focus
-Cl~2.1Moderate185 [3]Kinase inhibitors, General SAR
-I~2.5Low49 [3]Radiolabeling precursors
-OCH₃~1.8High350 [3]Solubility enhancement
-SCH₃~2.3Moderate11 [3]High-affinity probes (e.g., Aβ imaging)
-CH₂OH (Methanol)~0.9Very HighN/ASolubility, linker for conjugates
-NH₂~0.7Very High>1000 [3]Intermediate for further modification

*Data derived from competition binding assays against synthetic Aβ₁₋₄₀ aggregates using [³H]BTA-1. N/A: Not Available in cited literature for this specific derivative.

These properties collectively enable the scaffold to address multiple drug discovery challenges. Its polarity reduces nonspecific binding compared to more lipophilic bioisosteres like imidazo[1,2-a]pyridine, potentially improving target selectivity and in vivo pharmacokinetics [2] [3]. For example, in Alzheimer’s disease diagnostics, imidazo[1,2-b]pyridazine derivatives demonstrated superior target-to-background ratios in amyloid-β (Aβ) plaque labeling compared to the imidazo[1,2-a]pyridine-based IMPY, attributed partly to reduced log P [3]. In kinase inhibition (e.g., CDKs), the scaffold achieves high potency (nanomolar IC₅₀) and selectivity through optimal complementarity with the ATP-binding site’s hinge region and hydrophobic pockets, leveraging both hydrogen bonding and π-stacking interactions [7].

Comparative Analysis with Bioisosteric Heterocycles (e.g., Imidazo[1,2-a]pyridine)

Imidazo[1,2-b]pyridazine is frequently compared to its close bioisostere imidazo[1,2-a]pyridine, with significant pharmacological implications arising from subtle structural differences:

  • Electronic Distribution and Dipole Moments: Imidazo[1,2-a]pyridine possesses a single nitrogen atom in its six-membered ring, resulting in a significantly lower dipole moment (~2.5–3.0 D) compared to imidazo[1,2-b]pyridazine (~3.9 D). This difference profoundly impacts electrostatic interactions with target proteins and overall solubility. The additional nitrogen in imidazo[1,2-b]pyridazine enhances its ability to form bidentate hydrogen bonds with key residues in binding pockets, such as those found in kinases (e.g., JAK2, CDKs) or cytochrome bcc complex (QcrB subunit) [2] [6] [8].
  • Solubility and Lipophilicity Profiles: While both scaffolds exhibit moderate intrinsic solubility, imidazo[1,2-b]pyridazine generally offers superior tuning potential for reduced lipophilicity. Replacing a -CH= group in imidazo[1,2-a]pyridine with a nitrogen atom lowers calculated log P by approximately 0.5–1.0 unit for analogous substitutions [3] [8]. This is exemplified by comparing anti-tubercular agents: Imidazo[1,2-a]pyridine-based QcrB inhibitors (e.g., telacebec/Q203) often require structural modifications to counter high log P (>5.0), whereas imidazo[1,2-b]pyridazine analogues achieve similar potency with log P values typically below 4.0, improving predicted metabolic stability and solubility-limited absorption [5] [8].
  • Target Selectivity and Resistance Profiles: The distinct electronic features translate into divergent selectivity profiles. Imidazo[1,2-a]pyridines show high prevalence in antibacterial and antiviral applications (e.g., zolpidem analogues), sometimes suffering from off-target effects like GABAergic activity. Imidazo[1,2-b]pyridazines demonstrate enhanced selectivity for kinases and neurological targets [6] [8]. In anti-TB drug discovery, while both scaffolds inhibit QcrB, resistance mutations often show differential cross-resistance patterns, suggesting non-identical binding modes despite target overlap [5] [8].

Table 3: Key Comparative Properties of Imidazo[1,2-b]pyridazine vs. Bioisosteres

PropertyImidazo[1,2-b]pyridazineImidazo[1,2-a]pyridineBenzimidazole
Core Structure[1,2-b] fusion; 2N in 6-membered ring[1,2-a] fusion; 1N in 6-membered ring5-membered fused ring with benzene
Representative log P (Unsubstituted)~1.2~1.7~1.9
Dipole Moment (Gas Phase)~3.9 Debye~2.5–3.0 Debye~3.4 Debye
H-Bond Acceptors (Core)3 (N-1, N-2, N-4*)2 (N-1, N-3)1 (N-3)
H-Bond Donors (Core)0 (C-3 H can be weakly acidic)01 (N-H)
Synthetic Access to C-6 AnaloguesExcellent (via SNAr of 6-Cl/6-F)Moderate (requires Pd-catalysis)Poor
Dominant Therapeutic AreasKinase inhibitors, CNS diagnosticsAntibacterials, Anxiolytics, AntiviralsAntiparasitics, Antacids

*Nomenclature based on pyridazine numbering: N-1 (bridgehead), N-2 (ortho to bridgehead), N-4 (meta to bridgehead).

These distinctions necessitate careful scaffold selection in lead optimization. Imidazo[1,2-b]pyridazine is often favored when high polarity, strong hydrogen-bonding capacity, or facile C-6 functionalization are paramount. Its bioisosteres may be preferable for targets requiring greater lipophilicity for membrane penetration or when specific pharmacophore geometries align better with the alternative core. The emergence of imidazo[1,2-b]pyridazin-6-ylmethanamine (PubChem CID: 68285393) and imidazo[1,2-b]pyridazin-6-ylmethanol derivatives highlights the scaffold’s utility in generating polar functional handles for conjugation, solubility enhancement, or direct target engagement without excessive lipophilicity [4] [6].

Properties

Product Name

Imidazo[1,2-b]pyridazin-6-ylmethanol

IUPAC Name

imidazo[1,2-b]pyridazin-6-ylmethanol

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-4,11H,5H2

InChI Key

VWJCGTFCAFYGAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2N=C1CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.